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molecular formula C11H16N2O4 B8327258 Methyl 3-(4-ethoxy-6-methoxypyrimidin-2-yl)propanoate

Methyl 3-(4-ethoxy-6-methoxypyrimidin-2-yl)propanoate

Cat. No. B8327258
M. Wt: 240.26 g/mol
InChI Key: GHRPTWXJPYGQSD-UHFFFAOYSA-N
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Patent
US09303023B2

Procedure details

To a solution of a mixture of methyl 3-(4,6-dimethoxypyrimidin-2-yl)propanoate and methyl 3-(4-ethoxy-6-methoxypyrimidin-2-yl)propanoate (1.71 g, 7.56 mmol) in THF (25 mL), DiBAL-H (1 M in THF, 23.0 mL, 23.0 mmol) was added at 0° C. After stirring for 40 min at 0° C., the reaction mixture was allowed to warm to rt, then diluted with DCM and acidified to pH 1 with 2 N aq. HCl-solution (50 mL). The org. layer was separated and the aq. layer was extracted with DCM (2×), then the aq. layer was bascified with aq. NaHCO3-solution and extracted with DCM (2×). The combined org. layers were dried (MgSO4), filtered and the solvent was removed under reduced pressure. Purification by prep. HPLC (basic) yielded 3-(4,6-dimethoxypyrimidin-2-yl)propan-1-ol and 3-(4-ethoxy-6-methoxypyrimidin-2-yl)propan-1-ol as yellow oils. 3-(4,6-dimethoxypyrimidin-2-yl)propan-1-ol: LC-MS conditions B: tR=0.43 min, [M+H]+=199.10. 3-(4-ethoxy-6-methoxypyrimidin-2-yl)propan-1-ol: LC-MS conditions B: tR=0.50 min, [M+H]+=213.13.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.71 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[N:6]=[C:5]([CH2:11][CH2:12][C:13](OC)=[O:14])[N:4]=1.[CH2:17]([O:19][C:20]1[CH:25]=[C:24]([O:26][CH3:27])[N:23]=[C:22]([CH2:28][CH2:29][C:30](OC)=[O:31])[N:21]=1)[CH3:18].CC(C[AlH]CC(C)C)C.Cl>C1COCC1.C(Cl)Cl>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[N:6]=[C:5]([CH2:11][CH2:12][CH2:13][OH:14])[N:4]=1.[CH2:17]([O:19][C:20]1[CH:25]=[C:24]([O:26][CH3:27])[N:23]=[C:22]([CH2:28][CH2:29][CH2:30][OH:31])[N:21]=1)[CH3:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=NC(=NC(=C1)OC)CCC(=O)OC
Name
Quantity
1.71 g
Type
reactant
Smiles
C(C)OC1=NC(=NC(=C1)OC)CCC(=O)OC
Name
Quantity
23 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 40 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at 0° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to rt
CUSTOM
Type
CUSTOM
Details
layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aq. layer was extracted with DCM (2×)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
layers were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by prep

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
COC1=NC(=NC(=C1)OC)CCCO
Name
Type
product
Smiles
C(C)OC1=NC(=NC(=C1)OC)CCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09303023B2

Procedure details

To a solution of a mixture of methyl 3-(4,6-dimethoxypyrimidin-2-yl)propanoate and methyl 3-(4-ethoxy-6-methoxypyrimidin-2-yl)propanoate (1.71 g, 7.56 mmol) in THF (25 mL), DiBAL-H (1 M in THF, 23.0 mL, 23.0 mmol) was added at 0° C. After stirring for 40 min at 0° C., the reaction mixture was allowed to warm to rt, then diluted with DCM and acidified to pH 1 with 2 N aq. HCl-solution (50 mL). The org. layer was separated and the aq. layer was extracted with DCM (2×), then the aq. layer was bascified with aq. NaHCO3-solution and extracted with DCM (2×). The combined org. layers were dried (MgSO4), filtered and the solvent was removed under reduced pressure. Purification by prep. HPLC (basic) yielded 3-(4,6-dimethoxypyrimidin-2-yl)propan-1-ol and 3-(4-ethoxy-6-methoxypyrimidin-2-yl)propan-1-ol as yellow oils. 3-(4,6-dimethoxypyrimidin-2-yl)propan-1-ol: LC-MS conditions B: tR=0.43 min, [M+H]+=199.10. 3-(4-ethoxy-6-methoxypyrimidin-2-yl)propan-1-ol: LC-MS conditions B: tR=0.50 min, [M+H]+=213.13.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.71 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[N:6]=[C:5]([CH2:11][CH2:12][C:13](OC)=[O:14])[N:4]=1.[CH2:17]([O:19][C:20]1[CH:25]=[C:24]([O:26][CH3:27])[N:23]=[C:22]([CH2:28][CH2:29][C:30](OC)=[O:31])[N:21]=1)[CH3:18].CC(C[AlH]CC(C)C)C.Cl>C1COCC1.C(Cl)Cl>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[N:6]=[C:5]([CH2:11][CH2:12][CH2:13][OH:14])[N:4]=1.[CH2:17]([O:19][C:20]1[CH:25]=[C:24]([O:26][CH3:27])[N:23]=[C:22]([CH2:28][CH2:29][CH2:30][OH:31])[N:21]=1)[CH3:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=NC(=NC(=C1)OC)CCC(=O)OC
Name
Quantity
1.71 g
Type
reactant
Smiles
C(C)OC1=NC(=NC(=C1)OC)CCC(=O)OC
Name
Quantity
23 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 40 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at 0° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to rt
CUSTOM
Type
CUSTOM
Details
layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aq. layer was extracted with DCM (2×)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
layers were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by prep

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
COC1=NC(=NC(=C1)OC)CCCO
Name
Type
product
Smiles
C(C)OC1=NC(=NC(=C1)OC)CCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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